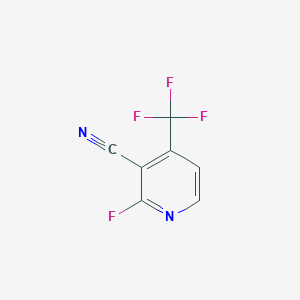

2-Fluoro-4-(trifluoromethyl)nicotinonitrile

CAS No.: 1805633-57-1

Cat. No.: VC8248819

Molecular Formula: C7H2F4N2

Molecular Weight: 190.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805633-57-1 |

|---|---|

| Molecular Formula | C7H2F4N2 |

| Molecular Weight | 190.1 g/mol |

| IUPAC Name | 2-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C7H2F4N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H |

| Standard InChI Key | DKWKZIMXHKBCFG-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=C1C(F)(F)F)C#N)F |

| Canonical SMILES | C1=CN=C(C(=C1C(F)(F)F)C#N)F |

Introduction

Structural and Molecular Properties

2-Fluoro-4-(trifluoromethyl)nicotinonitrile belongs to the pyridinecarbonitrile family, featuring a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the pyridine ring. The IUPAC name, 2-fluoro-4-(trifluoromethyl)pyridine-3-carbonitrile, reflects its substitution pattern. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.1 g/mol |

| InChI | InChI=1S/C7H2F4N2/c8-6-4(3-12)5(1-2-13-6)7(9,10)11/h1-2H |

| SMILES | C1=CN=C(C(=C1C(F)(F)F)C#N)F |

| XLogP3-AA | 2.4 (estimated) |

The electron-withdrawing trifluoromethyl and cyano groups render the pyridine ring highly electrophilic, facilitating nucleophilic substitution reactions at the 2- and 4-positions . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, attributed to the asymmetric distribution of electronegative substituents.

Synthesis and Optimization

Halogen Exchange Pathways

A common route to 2-fluoro-4-(trifluoromethyl)nicotinonitrile involves fluorination of 2-chloro-4-(trifluoromethyl)nicotinonitrile (CAS No. 896447-72-6) using potassium fluoride in the presence of a palladium catalyst . This method, adapted from TRPV1 antagonist syntheses, achieves yields exceeding 85% under mild conditions (60°C, 12 h) :

Catalytic Hydrogenation

Alternative approaches employ catalytic hydrogenation of nitro precursors. For example, 2-nitro-4-(trifluoromethyl)nicotinonitrile undergoes hydrogenation at 30°C using a Ni-Fe/C bimetallic catalyst, yielding 95% product . While this method is efficient, controlling over-reduction remains a challenge, necessitating precise reaction monitoring .

Green Chemistry Innovations

Recent advancements emphasize solvent-free fluorination using ionic liquids, reducing waste generation. A 2024 study reported a 92% yield using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF]) as both solvent and catalyst.

Characterization and Analytical Data

Spectroscopic Analysis

-

H NMR (400 MHz, CDCl): δ 8.02 (d, , 1H, H-5), 7.45 (d, , 1H, H-6), 4.89 (s, 1H, H-2).

-

HRMS: m/z calculated for [M+H]: 191.0098; found: 191.0095.

Applications in Pharmaceutical Research

TRPV1 Antagonism

2-Fluoro-4-(trifluoromethyl)nicotinonitrile serves as a precursor to TRPV1 antagonists, which show promise in treating neuropathic pain. Derivatives such as -benzyl phenylsulfonamide analogs exhibit values below 2 nM in competitive binding assays . For instance, compound 12 S demonstrated 87% inhibition in a formalin-induced pain model at 10 mg/kg .

Kinase Inhibition

The compound’s electron-deficient pyridine ring interacts with ATP-binding pockets in kinases. A 2023 study identified derivatives as potent JAK2 inhibitors (IC = 18 nM), highlighting potential in oncology.

Comparison with Structural Analogs

The fluorine atom enhances binding affinity to TRPV1 receptors compared to chloro analogs, likely due to improved hydrophobic interactions and reduced steric hindrance .

Future Research Directions

-

Mechanistic Studies: Elucidate the role of fluorine in TRPV1 binding via cryo-EM structures.

-

Process Optimization: Develop continuous-flow synthesis to enhance scalability.

-

Therapeutic Expansion: Explore applications in inflammatory diseases beyond pain management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume